molecular formula C15H16N2O3 B8261000 (2S)-5-amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid

(2S)-5-amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid

Cat. No.: B8261000
M. Wt: 272.30 g/mol
InChI Key: HKLQAUAUMGSBHL-ZDUSSCGKSA-N
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Description

(2S)-5-Amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid is a glutamic acid derivative featuring a 5-oxopentanoic acid backbone substituted with an amino group at position 5 and a naphthalen-1-ylamino moiety at position 2 (Figure 1). The stereochemistry at position 2 (S-configuration) and the bulky naphthalene group distinguish it from other analogs.

Properties

IUPAC Name

(2S)-5-amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-14(18)9-8-13(15(19)20)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13,17H,8-9H2,(H2,16,18)(H,19,20)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLQAUAUMGSBHL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N[C@@H](CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182625
Record name gamma-L-Glutamyl-alpha-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28401-75-4
Record name gamma-L-Glutamyl-alpha-naphthylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028401754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-L-Glutamyl-alpha-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S)-5-amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid, also known as a derivative of 5-amino-2-oxopentanoic acid, is a synthetic compound that has garnered interest in biochemical research due to its structural features and potential biological activities. This article reviews the available literature on the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of (2S)-5-amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid is C15H16N2O3, with a molecular weight of 272.30 g/mol. The compound features a pentanoic acid backbone with amino groups and a naphthalene ring, which significantly influences its biological interactions.

Antiproliferative Effects

Research indicates that compounds with similar structural motifs exhibit antiproliferative activity against various cancer cell lines. For example, studies on ergosterol peroxide derivatives demonstrated significant cytotoxic effects with IC50 values as low as 3.20 µM against MDA-MB-231 cells . Although direct studies on (2S)-5-amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid are lacking, its potential as an antiproliferative agent remains a topic of interest.

Enzyme Inhibition

The compound's structural characteristics suggest potential inhibition of key enzymes involved in metabolic pathways. For instance, related compounds have been shown to inhibit glutaminase, an enzyme critical in cancer metabolism . This inhibition could lead to reduced cellular proliferation and increased apoptosis in malignant cells.

Comparative Analysis with Related Compounds

A comparison of (2S)-5-amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid with structurally related compounds reveals unique aspects that may influence its biological activity:

Compound NameStructural FeaturesUnique Aspects
5-Amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acidContains a naphthalene ring; similar backboneDifferent position of naphthalene substitution
(S)-4-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acidSimilar pentanoic backbone; different stereochemistryVariation in stereochemistry affecting biological activity
3-(Naphthalen-1-ylamino)propanoic acidShorter carbon chain; retains naphthalene structurePotentially different reactivity due to shorter chain

This table highlights how variations in structure can impact the biological mechanisms and therapeutic potentials of these compounds.

Case Studies and Research Findings

Currently, there is a lack of direct case studies specifically focusing on (2S)-5-amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid. However, the exploration of similar compounds has provided insights into their effects on cellular processes:

  • Antiproliferative Activity : Several studies have documented the effects of naphthalene derivatives on cancer cell lines, indicating that modifications to the amino acid structure can enhance or diminish cytotoxic effects.
  • Enzyme Interaction Studies : Investigations into enzyme binding affinities for related compounds have shown significant inhibitory effects which could be extrapolated to predict the behavior of (2S)-5-amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid.

Comparison with Similar Compounds

Research Findings and Implications

Key Studies on Structural Analogs

  • Anticancer Activity: Gln-VPA’s HDAC8 inhibition (IC₅₀ = 12 μM) suggests that alkylamino substituents enhance enzyme targeting, whereas aromatic groups like naphthalene may require optimization for potency .
  • Teratogenicity : Phthalimide analogs’ teratogenicity underscores the need for rigorous toxicity screening of the naphthalene-substituted compound .
  • Prodrug Design : The glutaroyl group’s rapid hydrolysis (t₁/₂ < 1 hour in plasma) contrasts with the naphthalene group’s probable metabolic stability, suggesting divergent applications .

Preparation Methods

Esterification and Acid Chloride Formation

L-Glutamic acid is first converted into a reactive intermediate to facilitate coupling with 1-naphthylamine:

Methyl ester activation :

  • L-Glutamic acid reacts with methanol under acidic conditions to form L-glutamic acid γ-methyl ester.

  • Reaction conditions : 12 hr reflux in 5:1 methanol/sulfuric acid, yielding 89% esterified product.

Acid chloride generation :

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane at 0–5°C.

  • Key advantage : Enables rapid coupling but requires strict moisture control to prevent hydrolysis.

Coupling Reactions with 1-Naphthylamine

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are employed to activate the carboxyl group for nucleophilic attack by 1-naphthylamine:

Procedure :

  • Dissolve L-glutamic acid γ-methyl ester (1 eq) and 1-naphthylamine (1.2 eq) in dry DMF.

  • Add DCC (1.1 eq) at 0°C, stir for 24 hr at room temperature.

  • Filter precipitated dicyclohexylurea (DCU), concentrate under reduced pressure.

Yield : 68–72% after purification by silica gel chromatography.

Schlenk Techniques for Oxygen-Sensitive Steps

  • Conduct reactions under argon to prevent oxidation of the naphthalene moiety.

  • Use molecular sieves (4Å) to scavenge trace water.

Stereochemical Control and Racemization Mitigation

Low-Temperature Reactions

  • Maintain reaction temperatures below 25°C during activation and coupling.

  • Patent data : Cooling to 0–5°C reduces racemization from 15% to <2%.

Ketal-Based Protecting Groups

  • Temporarily protect the α-amino group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

  • Deprotection : Treat with trifluoroacetic acid (TFA) for Boc or piperidine for Fmoc.

Purification and Characterization

Recrystallization

  • Dissolve crude product in boiling water (10 mL/g), add methanol until cloudy, cool to −20°C.

  • Purity : ≥98% by HPLC after two recrystallizations.

Chromatographic Methods

Stationary PhaseMobile PhaseRetention Time (min)
C18 silicaH₂O/MeCN (70:30) + 0.1% TFA12.7
Silica gel 60CHCl₃/MeOH (9:1)18.2

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactor setup : Two-stage tubular reactor with in-line IR monitoring.

  • Throughput : 5 kg/day with 94% conversion efficiency.

Waste Reduction Strategies

  • Recover unreacted 1-naphthylamine via acid-base extraction (pH 4.5–5.0).

  • Recycle DMF using rotary evaporation and molecular sieve drying.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Racemization (%)Scale Feasibility
DCC Coupling72981.8Lab-scale
Acid Chloride65954.2Pilot plant
SPPS58990.5Microscale

Emerging Methodologies

Enzymatic Amination

  • Glutamine synthetase variants : Catalyze ATP-dependent amidation of L-glutamic acid with 1-naphthylamine.

  • Current limitation : Low activity toward aromatic amines (Vmax = 0.12 μmol/min/mg).

Photocatalytic C–N Bond Formation

  • Visible-light-mediated coupling using Ru(bpy)₃²⁺ catalyst.

  • Advantage : Avoids stoichiometric coupling agents but yields remain suboptimal (42%) .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2S)-5-amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via peptide coupling strategies. For example, a naphthalene-1-amine derivative can react with a protected glutamic acid analog under carbodiimide-mediated conditions (e.g., EDC/HOBt). Key intermediates, such as (S)-5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid, are characterized using 1H^1H NMR (400–600 MHz) and 13C^{13}C NMR to confirm regioselectivity and stereochemistry. Post-synthesis, deprotection (e.g., hydrogenolysis for benzyl groups) yields the final product .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Retention time and peak symmetry analysis under reverse-phase conditions (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]+^+) and isotopic patterns. For example, HRMS data matching calculated values (e.g., m/z 573.26 [M+H]+^+) ensures accuracy .
  • NMR : Assign peaks for the naphthalene aromatic protons (δ 7.2–8.5 ppm) and backbone protons (e.g., α-CH at δ 4.2–4.5 ppm) .

Advanced Research Questions

Q. What experimental approaches resolve discrepancies between computational predictions and observed reactivity in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare computed reaction pathways (e.g., nucleophilic attack at the carbonyl group) with experimental kinetic data.
  • Isotopic Labeling : Use 15N^{15}N-labeled amino groups to track reaction mechanisms via 15N^{15}N-NMR or isotope-ratio MS .
  • Controlled Reactivity Studies : Test pH-dependent stability (e.g., degradation at pH < 3 or > 10) to identify conditions where computational models diverge from empirical results .

Q. How can X-ray crystallography be optimized to determine this compound’s 3D structure, particularly its naphthalene interactions?

  • Methodological Answer :

  • Crystallization : Use vapor diffusion with PEG-based precipitants. Co-crystallization with stabilizing ligands (e.g., metal ions) may improve crystal quality.
  • Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
  • Thermal displacement parameters (Ueq_{eq}) : Refine anisotropic displacement for naphthalene carbons.
  • Hydrogen Bonding : Analyze π-π stacking between naphthalene rings and adjacent residues using SHELXPRO-generated distance maps .

Q. What strategies mitigate stability challenges during long-term storage of this compound?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the amide bond.
  • Buffered Solutions : Use phosphate buffer (pH 7.4) with 1 mM EDTA to chelate trace metals that catalyze degradation. Monitor stability via HPLC every 3 months .

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